molecular formula C9H9BN2O3 B12456560 2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid

2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B12456560
M. Wt: 203.99 g/mol
InChI Key: DFLRGMZJCJHQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under basic conditions to form the oxadiazole ring . The phenylboronic acid moiety can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for the formation of the oxadiazole ring and the Suzuki-Miyaura coupling, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to inhibition . The oxadiazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

IUPAC Name

[2-methyl-5-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H9BN2O3/c1-6-2-3-7(4-8(6)10(13)14)9-11-5-15-12-9/h2-5,13-14H,1H3

InChI Key

DFLRGMZJCJHQLN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=NOC=N2)C)(O)O

Origin of Product

United States

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